molecular formula C16H19N3O B095215 Guanidine, (2-benzhydryloxyethyl)- CAS No. 16136-32-6

Guanidine, (2-benzhydryloxyethyl)-

Cat. No.: B095215
CAS No.: 16136-32-6
M. Wt: 269.34 g/mol
InChI Key: AEPDQNDBDKHWHD-UHFFFAOYSA-N
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Description

Guanidine, (2-benzhydryloxyethyl)- is a guanidine derivative featuring a 2-benzhydryloxyethyl substituent. Guanidine itself is a highly basic (pKa ~13) polyamine with strong hydrogen-bonding capabilities and lipophilic properties due to electron delocalization across its planar structure . This structural modification positions the compound for applications in drug discovery, particularly in targeting intracellular pathogens or modulating biomolecular interactions .

Properties

CAS No.

16136-32-6

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

2-(2-benzhydryloxyethyl)guanidine

InChI

InChI=1S/C16H19N3O/c17-16(18)19-11-12-20-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H4,17,18,19)

InChI Key

AEPDQNDBDKHWHD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN=C(N)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN=C(N)N

Other CAS No.

16136-32-6

Synonyms

1-[2-(Diphenylmethoxy)ethyl]guanidine

Origin of Product

United States

Scientific Research Applications

Molecular Biology Applications

Guanidine (2-benzhydryloxyethyl)- is primarily recognized for its role in protein denaturation and nucleic acid extraction. Its applications include:

  • Protein Denaturation : Guanidine hydrochloride, a related compound, is widely used to denature proteins in biochemical assays. It disrupts the secondary and tertiary structures of proteins, facilitating their study in various experimental setups .
  • Nucleic Acid Isolation : The compound is effective in isolating RNA by disrupting nucleoprotein complexes and inhibiting RNase activity. This property is crucial for maintaining RNA integrity during extraction processes .
  • Refolding Studies : At lower concentrations, guanidine promotes the refolding of denatured proteins, restoring their enzymatic activity. This aspect is particularly beneficial for studies aimed at understanding protein folding mechanisms .

Antiviral Applications

Recent studies have highlighted the potential of guanidine (2-benzhydryloxyethyl)- in antiviral research:

  • Inactivation of Viruses : Guanidine hydrochloride has been shown to effectively inactivate various viruses, including SARS-CoV-2. A storage buffer containing this compound was developed to preserve viral RNA stability while ensuring rapid virus inactivation, thereby enhancing laboratory diagnostics during the COVID-19 pandemic .
  • Mechanism of Action : The antiviral properties are attributed to its ability to inhibit viral replication by interfering with the viral life cycle. For instance, it has been shown to inhibit the replication of mammalian orthoreovirus by affecting the synthesis of negative-sense RNA .

Pharmaceutical Applications

In addition to its biochemical applications, guanidine (2-benzhydryloxyethyl)- has therapeutic implications:

  • Treatment of Myasthenic Syndromes : Guanidine is utilized in treating muscle weakness associated with Eaton-Lambert syndrome. It enhances acetylcholine release at neuromuscular junctions, improving muscle function .
  • Research on Drug Interactions : Studies have explored guanidine's interactions with various biological targets, providing insights into its mechanism of action and potential side effects .

Industrial Applications

Beyond laboratory settings, guanidine derivatives play significant roles in industrial applications:

  • Manufacturing Processes : Guanidine is involved in producing plastics, resins, and other synthetic materials. Its chaotropic properties make it valuable in the formulation of various chemical products .
  • Agricultural Uses : Certain guanidine compounds are utilized as fungicides and disinfectants in agriculture, showcasing their versatility beyond biological applications .

Case Studies and Data Tables

Application AreaSpecific Use CaseKey Findings
Molecular BiologyProtein denaturationEffective at disrupting protein structures for analysis
Nucleic Acid IsolationRNA extractionMaintains RNA integrity while inhibiting RNase activity
Antiviral ResearchSARS-CoV-2 virus inactivationRapidly inactivates virus while preserving RNA stability
Pharmaceutical UsesTreatment for Eaton-Lambert syndromeEnhances acetylcholine release; improves muscle function
Industrial ApplicationsProduction of plastics and resinsUsed as a chaotropic agent in manufacturing processes

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

2.1 Structural and Physicochemical Properties

The table below compares key features of Guanidine, (2-benzhydryloxyethyl)- with other guanidine-containing compounds:

Compound Structural Features Physicochemical Properties Key Applications
Guanidine, (2-benzhydryloxyethyl)- Guanidine core + benzhydryloxyethyl group High lipophilicity, strong basicity (pKa ~13) Potential drug candidate (e.g., antiviral, anticancer)
Guanidine hydrochloride (GuHCl) Guanidine + HCl Water-soluble, decomposes at high temperatures Protein denaturation, industrial processes
Biguanides (e.g., metformin) Two guanidine groups linked via a nitrogen atom Moderate solubility, distinct pKa (~12.4) Antidiabetic agents, mitochondrial modulation
Dicyandiamide Cyanamide dimer, cyano-guanidine derivative Low water solubility, thermally stable Melamine production, stabilizers
Streptomycin derivatives Two guanidine groups in aminoglycoside backbone Polar, water-soluble Antibiotics (binds bacterial ribosomes)
Guanidine–curcumin complex Guanidine bound to curcumin via silica nanoparticles Enhanced drug-loading capacity Targeted drug delivery systems
2.2 Mechanistic and Functional Differences
  • Lipophilicity and Bioavailability : The benzhydryloxyethyl group in Guanidine, (2-benzhydryloxyethyl)- significantly increases lipophilicity compared to GuHCl or streptomycin derivatives, which are highly water-soluble. This property may enhance its ability to cross cell membranes, making it suitable for targeting intracellular pathogens or biomolecules like DNA G-quadruplexes .
  • Industrial vs. Pharmaceutical Use : Simpler salts like GuHCl and dicyandiamide are used in industrial processes (e.g., protein denaturation, polymer synthesis), whereas derivatives with complex substituents, such as the benzhydryloxyethyl group, are more likely to be explored for therapeutic applications .
2.3 Research Findings
  • Antiviral Potential: Guanidine derivatives, including those with aromatic substituents, have shown promise in disrupting viral lifecycles by altering intracellular pH or binding viral proteins . The benzhydryloxyethyl group’s lipophilicity could enhance this effect by improving cellular uptake.
  • Anticancer Activity : A guanidine derivative was reported to stabilize BCL-2 G-quadruplex DNA, downregulating oncogene transcription . Structural analogs like Guanidine, (2-benzhydryloxyethyl)- may exhibit similar DNA-binding properties due to their planar guanidine core and aromatic substituents.
  • Drug Delivery: Guanidine–curcumin complexes demonstrate enhanced drug loading via silica nanoparticles . The benzhydryloxyethyl derivative could similarly serve as a carrier or stabilizer in nanomedicine.

Preparation Methods

Alkylation of Guanidine Precursors

A primary method involves the alkylation of guanidine or its derivatives with 2-benzhydryloxyethyl halides. This approach leverages nucleophilic substitution, where the guanidine’s amine group attacks the electrophilic carbon in the alkyl halide. For instance, reacting guanidine hydrochloride with 2-benzhydryloxyethyl bromide in the presence of a base like potassium carbonate yields the target compound. The reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C for 12–24 hours.

Key Optimization Parameters :

  • Solvent Choice : Dimethylformamide enhances solubility of both guanidine and alkyl halide.

  • Stoichiometry : A 1:1 molar ratio minimizes side products like dialkylated guanidines.

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the pure product.

Guanidinylation of Amines

An alternative route employs guanidinylation agents such as 1H-pyrazole-1-carboxamidine (PCA) to convert 2-benzhydryloxyethylamine into the target guanidine. This method, adapted from protocols for histamine H₂ agonists, involves two steps:

  • Synthesis of 2-Benzhydryloxyethylamine :

    • Benzhydrol reacts with 2-chloroethylamine hydrochloride in the presence of a base (e.g., sodium hydride) to form 2-benzhydryloxyethylamine.

  • Guanidinylation :

    • The amine reacts with PCA in dichloromethane under inert atmosphere, followed by acid hydrolysis to yield the guanidine derivative.

Reaction Equation :

2-Benzhydryloxyethylamine+PCABaseGuanidine, (2-Benzhydryloxyethyl)-+Byproducts\text{2-Benzhydryloxyethylamine} + \text{PCA} \xrightarrow{\text{Base}} \text{Guanidine, (2-Benzhydryloxyethyl)-} + \text{Byproducts}

This method achieves yields of 65–75%, with purity >95% after silica gel chromatography.

Condensation with Cyanamide Derivatives

A solvent-free approach, inspired by bicyclic guanidine syntheses, involves condensing 2-benzhydryloxyethylamine with cyanamide at elevated temperatures (180–220°C). The reaction forms a guanidine structure via cyclization, eliminating ammonia as a byproduct.

Advantages :

  • Avoids toxic solvents and simplifies purification.

  • High thermal stability of the benzhydryl group prevents decomposition.

Challenges :

  • Requires precise temperature control to avoid polymerization.

  • Lower yields (~50%) compared to alkylation methods.

Industrial-Scale Considerations

Catalytic Enhancements

The use of acid catalysts (e.g., p-toluenesulfonic acid) accelerates guanidine formation in condensation reactions. For example, adding 0.5–1 mol% catalyst reduces reaction time by 30% while maintaining yields.

Purification Techniques

  • Ion Exchange Chromatography : Effective for removing unreacted amines and salts.

  • Distillation : Vacuum distillation isolates the product from high-boiling solvents like dimethyl sulfoxide.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Alkylation70–8095–98HighModerate
Guanidinylation65–7595–97MediumHigh
Condensation45–5590–93LowLow

Key Findings :

  • Alkylation balances yield and scalability for industrial production.

  • Guanidinylation offers higher purity but requires costly reagents like PCA.

  • Condensation methods are less favored due to modest yields and energy intensity.

Challenges and Mitigation Strategies

Side Reactions

  • Dialkylation : Addressed by using excess guanidine or staggered reagent addition.

  • Oxidation : Conducting reactions under nitrogen/argon minimizes degradation of the benzhydryl group.

Environmental Impact

  • Solvent-free condensation reduces waste generation.

  • Recycling dimethylformamide via distillation improves sustainability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Guanidine, (2-benzhydryloxyethyl)-, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzhydryl-protected intermediates may react with guanidine derivatives under anhydrous conditions. Optimization involves controlling reaction temperature (e.g., 0–25°C), using catalysts like triethylamine, and monitoring purity via HPLC . Yield improvements may require iterative solvent selection (e.g., DMF vs. THF) and stoichiometric adjustments of reagents.

Q. What analytical techniques are critical for characterizing Guanidine, (2-benzhydryloxyethyl)- and confirming structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to verify benzhydryl and guanidine moieties.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • Elemental analysis to validate purity (>95%) .
  • IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches).

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, ANSI-approved goggles, and a lab coat. Use fume hoods to prevent inhalation of dust .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
  • Waste Disposal : Segregate as hazardous organic waste and comply with local regulations for guanidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

  • Methodological Answer :

  • Dynamic Effects : Investigate rotational barriers of the benzhydryl group using variable-temperature NMR to assess conformational stability .
  • Impurity Analysis : Compare experimental data with computational predictions (e.g., DFT simulations) to identify byproducts or stereochemical anomalies .
  • Cross-Validation : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. What computational strategies are effective for predicting the biological activity of Guanidine, (2-benzhydryloxyethyl)- derivatives?

  • Methodological Answer :

  • Molecular Docking : Screen against targets like dopamine transporters (DAT) using AutoDock Vina, focusing on binding affinity metrics (ΔG) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., Taq polymerase binding) to assess stability and residence time .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorobenzyl groups) with activity data to guide structural modifications .

Q. How can stability issues (e.g., hygroscopicity or thermal decomposition) be mitigated during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Use desiccators with silica gel and store at −20°C under argon to prevent oxidation .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC monitoring to establish degradation profiles .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • Error Analysis : Apply propagation of uncertainty principles to account for pipetting errors or instrument variability .
  • Reproducibility Checks : Use triplicate experiments with positive/negative controls (e.g., known DAT inhibitors) to validate trends .

Q. How should researchers address low activity in preliminary biological assays (e.g., DAT inhibition studies)?

  • Methodological Answer :

  • Structural Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity, guided by SAR studies .
  • Assay Refinement : Validate assay conditions (pH, temperature) and confirm target specificity via knockout cell lines or competitive binding assays .

Data Management and Reporting

  • Raw Data Handling : Archive spectral files (e.g., .jdx for IR), chromatograms, and computational outputs in appendices. Use tools like MestReNova for NMR processing .
  • Contradiction Resolution : Cross-reference findings with literature on structurally analogous guanidine derivatives (e.g., metformin or imatinib analogs) to contextualize anomalies .

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